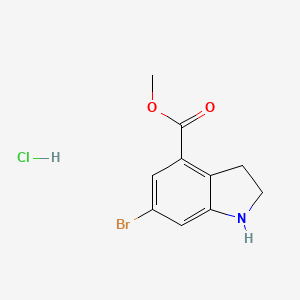

Methyl 6-bromoindoline-4-carboxylate hydrochloride

説明

BenchChem offers high-quality Methyl 6-bromoindoline-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromoindoline-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h4-5,12H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLUGEKCWMZYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCNC2=CC(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Solubility Profiling and Stock Solution Preparation of Methyl 6-bromoindoline-4-carboxylate HCl in DMSO

The following technical guide details the solubility profiling, stock solution preparation, and handling of Methyl 6-bromoindoline-4-carboxylate HCl (CAS 1240523-96-9).

Executive Summary

Methyl 6-bromoindoline-4-carboxylate hydrochloride (CAS 1240523-96-9) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly PROTACs and kinase inhibitors.[1] As a hydrochloride salt of a secondary amine (indoline), its solubility profile differs significantly from its free base or indole analogs.

This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) to create stable stock solutions for biological assays or synthetic applications. While specific batch-to-batch solubility can vary, this compound typically exhibits high solubility in DMSO (>50 mM) due to the polar aprotic nature of the solvent interacting with the ionic HCl lattice.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for successful dissolution.

| Property | Data | Relevance to Solubility |

| Compound Name | Methyl 6-bromoindoline-4-carboxylate HCl | Target Analyte |

| CAS Number | 1240523-96-9 | Identity Verification |

| Molecular Formula | C₁₀H₁₀BrNO₂ · HCl | Salt form increases polarity |

| Molecular Weight | ~292.56 g/mol | Critical for Molarity calculations |

| Core Structure | 2,3-Dihydro-1H-indole (Indoline) | Secondary amine (basic) forms stable salts |

| Salt Form | Hydrochloride (HCl) | Enhances aqueous/polar solvent solubility; hygroscopic |

| Appearance | Off-white to pale yellow solid | Color changes may indicate oxidation |

Key Insight: Unlike its indole analog (which is aromatic and planar), the indoline core is partially saturated (non-planar at C2-C3), increasing its three-dimensional character. The HCl salt form disrupts the crystal lattice more easily in high-dielectric solvents like DMSO compared to non-polar organics.

Solubility Mechanics in DMSO

DMSO (Dimethyl Sulfoxide) is the industry-standard solvent for this compound class because it possesses both a high dielectric constant (

-

Mechanism: The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor, effectively solvating the protonated ammonium cation (

) of the indoline HCl salt. Simultaneously, DMSO solvates the chloride counter-ion, preventing re-aggregation. -

Thermodynamics: Dissolution of HCl salts in DMSO is often exothermic. However, the high lattice energy of the salt may require kinetic energy input (vortexing/sonication) to initiate the process.

-

Acidity Warning: Dissolving HCl salts in DMSO results in a solution that is effectively acidic. For sensitive cellular assays, ensure the final dilution into media is buffered (e.g., HEPES/bicarbonate) to neutralize the pH drop.

Experimental Protocol: Preparation of 50 mM Stock Solution

Objective: Prepare 1 mL of a 50 mM stock solution. Target Concentration: 50 mM (14.63 mg/mL).

Materials Required[1][2][3][4][5]

-

Methyl 6-bromoindoline-4-carboxylate HCl (solid).[2][3][4][5]

-

Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves). -

Amber glass vial (2 mL) with PTFE-lined cap.

-

Vortex mixer.

-

Ultrasonic bath (optional).

Step-by-Step Methodology

-

Equilibration: Allow the compound container to reach room temperature before opening to prevent condensation (HCl salts are hygroscopic).

-

Weighing: Accurately weigh 14.6 mg of the solid into the amber vial.

-

Note: If the mass varies, calculate the required DMSO volume:

-

-

Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

-

Technique: Add the solvent slowly down the side of the vial to wash down any powder adhering to the glass.

-

-

Dissolution:

-

Vortex: Vortex at medium speed for 30-60 seconds.

-

Visual Check: Hold the vial against a light source. The solution should be clear and free of particulates.

-

Sonication (Conditional): If "schlieren" lines (swirls) or particles persist, sonicate at room temperature for 5 minutes. Avoid heating above 40°C.

-

-

Quality Control: Verify clarity. If the solution appears hazy, centrifuge at 10,000 x g for 1 minute to pellet potential insoluble impurities (e.g., silica from purification).

Workflow Visualization

Figure 1: Decision-logic workflow for the preparation of high-integrity DMSO stock solutions.

Solubility Determination Protocol (Saturation Method)

If a concentration higher than 50 mM is required (e.g., for animal dosing or high-throughput screening), use this incremental addition method to determine the saturation limit.

-

Start: Place 100 µL of DMSO in a vial.

-

Increment: Add compound in 2 mg increments.

-

Cycle: Vortex (1 min)

Sonicate (5 min) -

Endpoint: Stop when undissolved solid remains visible despite 10 minutes of sonication.

-

Calculation:

.

Expected Range: Indoline HCl salts typically exhibit DMSO solubility between 50 mM and 150 mM .

Storage, Stability, and Handling[4][10]

Storage Conditions

-

Temperature: Store stock solutions at -20°C or -80°C .

-

Container: Use amber glass or polypropylene vials to protect from light.

-

Hygroscopicity: DMSO is hygroscopic. Accumulation of water over time can cause the hydrophobic indoline core to precipitate. Always seal vials tightly with Parafilm or use single-use aliquots.

Freeze-Thaw Stability

Repeated freeze-thaw cycles can induce crystal nucleation.

-

Recommendation: Aliquot the master stock into small volumes (e.g., 50 µL) immediately after preparation.

-

Thawing: Thaw at room temperature. If precipitate is observed, warm to 37°C for 5 minutes and vortex. If it does not redissolve, discard.

Safety (E-E-A-T)

-

Toxicology: As a halogenated indoline, assume potential toxicity. DMSO enhances skin permeability, carrying the dissolved compound directly into the bloodstream.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood.

Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Crash-out" in aqueous media | Dilute slowly; keep DMSO < 0.5%; use intermediate dilution step. |

| Color change (Pink/Brown) | Oxidation of indoline nitrogen | Check storage; ensure inert atmosphere (N₂/Ar) if possible. |

| Gel formation | High concentration polymer effect | Dilute sample; verify compound identity (NMR). |

References

-

Compound Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56963496, Methyl 6-bromoindoline-4-carboxylate hydrochloride. Retrieved from [Link]

- Solubility Principles: Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference on HCl salt solubility in aprotic solvents).

Sources

- 1. methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate hydrochloride (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 2. methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate hydrochloride (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate hydrochloride - CAS:1240523-96-9 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 4. Methyl 6-bromoindoline-4-carboxylate hydrochloride CAS#: 1240523-96-9 [chemicalbook.com]

- 5. CAS/ID No. 1240523-96-9 | Alchimica [shop.alchimica.cz]

Application Note: Chemoselective Synthesis of Methyl 6-bromoindoline-4-carboxylate

[1]

Executive Summary

Target Molecule: Methyl 6-bromoindoline-4-carboxylate Primary Application: Key intermediate for IDO1 inhibitors, antibacterial potentiators (bCSE inhibitors), and chymase inhibitors.[1] Core Challenge: The synthesis requires the precise reduction of the indole C2-C3 double bond without compromising the aryl bromide (susceptible to hydrodebromination) or the methyl ester (susceptible to hydrolysis or reduction).[1] Furthermore, direct bromination of the indoline core is not viable due to unfavorable regioselectivity. Solution: This guide details a robust protocol using ionic hydrogenation (Sodium Cyanoborohydride in Acetic Acid) to convert Methyl 6-bromo-1H-indole-4-carboxylate to the target indoline with high chemoselectivity.[1]

Retrosynthetic Logic & Strategy

To synthesize Methyl 6-bromoindoline-4-carboxylate, one might consider two main routes. Understanding the electronic directing effects is crucial to selecting the correct pathway.

Route A: Bromination of Methyl Indoline-4-carboxylate (FAILED STRATEGY)

Attempting to brominate the pre-formed indoline core leads to the wrong isomer.[1]

-

Mechanism: In the indoline system, the

-atom is a strong electron-donating group (EDG), directing electrophilic aromatic substitution (SEAr) to the ortho (C7) and para (C5) positions.[1] -

Outcome: Bromination of methyl indoline-4-carboxylate predominantly yields the 5-bromo or 7-bromo isomer, not the desired 6-bromo product.[1] The C4-ester (meta-director) reinforces C6 deactivation relative to the amine-activated positions.[1]

Route B: Reduction of Methyl 6-bromoindole-4-carboxylate (OPTIMAL STRATEGY)

The bromine atom must be installed before the formation of the indoline ring or on the indole core itself.[1]

-

Mechanism: Indoles can be selectively reduced to indolines.[1][2] The challenge is preserving the C-Br bond.

-

Risk: Catalytic hydrogenation (

) often causes hydrodebromination (cleavage of the C-Br bond).[1] -

Solution: Ionic Hydrogenation using Sodium Cyanoborohydride (

) in acidic media or Triethylsilane (

Figure 1: Strategic decision tree highlighting the necessity of the reduction pathway over direct functionalization.

Detailed Protocol: Selective Reduction

This protocol utilizes the Gribble reduction method, optimized for halogenated indole esters.

Materials & Reagents

| Reagent | Role | Specifications |

| Methyl 6-bromo-1H-indole-4-carboxylate | Substrate | Purity >97% (CAS: 107650-22-6) |

| Sodium Cyanoborohydride ( | Reducing Agent | 95%, dry powder |

| Glacial Acetic Acid (AcOH) | Solvent/Catalyst | ACS Reagent Grade, Anhydrous |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

| Sodium Bicarbonate ( | Neutralizer | Saturated Aqueous Solution |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

-

Solvation: Charge the flask with Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv, e.g., 500 mg).

-

Solvent Addition: Add Glacial Acetic Acid (0.2 M concentration relative to substrate; approx. 10 mL for 500 mg). Stir at Room Temperature (RT) until the solid is fully dissolved or suspended as a fine slurry.

-

Note: The acidic medium protonates the indole at C3, generating the electrophilic indolenium species.[1]

-

Step 2: Reduction (The Critical Step)

-

Cooling: Place the flask in a water bath at 10–15°C (slightly below RT to control exotherm, but ice bath is usually unnecessary unless scaling >5g).

-

Reagent Addition: Add Sodium Cyanoborohydride (3.0 equiv) in small portions over 10 minutes.

-

Caution: This reaction generates trace HCN gas.[1] Perform strictly inside a fume hood.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

-

Indole (Starting Material): Higher

, UV active (strong). -

Indoline (Product): Lower

, UV active (weaker), stains blue/brown with Ninhydrin or Ehrlich’s reagent.[1]

-

Step 3: Work-up & Isolation

-

Quenching: Dilute the reaction mixture with water (20 mL).

-

Neutralization: Carefully pour the mixture into a beaker containing Saturated

(50 mL) and crushed ice. Stir until effervescence ceases and pH is neutral (~7-8).-

Critical: Do not use strong bases like NaOH, as they may hydrolyze the methyl ester.[1]

-

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

-

Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over Anhydrous

. -

Concentration: Filter and concentrate under reduced pressure (Rotovap, 35°C bath) to yield the crude indoline.

Step 4: Purification

-

Purification: If TLC shows impurities, purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 10%

30% Ethyl Acetate in Hexanes. -

Yield: Expected yield is 85–95% .

Mechanism of Action

Understanding the mechanism ensures troubleshooting capability.[1] The reaction proceeds via the formation of an indolenium ion .

Figure 2: Mechanistic pathway.[1] The ester at C4 and Bromine at C6 do not interfere with the C2-C3 reactivity.[1]

Quality Control & Validation

Verify the product identity using Proton NMR (

| Feature | Starting Material (Indole) | Product (Indoline) |

| C2-H | Doublet/Multiplet at ~7.2-7.5 ppm | Triplet (2H) at ~3.6 ppm (Deshielded by N) |

| C3-H | Doublet/Multiplet at ~6.5-7.0 ppm | Triplet (2H) at ~3.1 ppm |

| N-H | Broad singlet ~8-10 ppm (Aromatic) | Broad singlet ~4-6 ppm (Aliphatic amine) |

| Methyl Ester | Singlet ~3.9 ppm | Singlet ~3.8 ppm (Slight shift) |

Troubleshooting Table:

| Observation | Cause | Solution |

| Low Conversion | Old | Use fresh reagent or increase equivalents to 5.[1]0. |

| Ester Hydrolysis | Work-up too basic or too hot | Keep work-up cold; use |

| Debromination | (Rare with Borohydride) | Ensure temp < 25°C. Do not use Pd catalysts.[1] |

References

-

Gribble, G. W., et al. (1974). "Sodium cyanoborohydride in acetic acid: A convenient method for the reduction of indoles to indolines." Journal of the American Chemical Society.[1][3]

-

Grainger, R. S., et al. (2011).[4] "Regioselective dibromination of methyl indole-3-carboxylate..." Organic & Biomolecular Chemistry. (Cited for context on regioselectivity challenges in bromoindoles).

-

Sigma-Aldrich. "Methyl 6-bromoindole-4-carboxylate Product Page."[1] (Verification of Starting Material availability). [1]

-

National Institutes of Health (NIH). "Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase."[1] (Context for 6-bromoindole usage).

Buchwald-Hartwig amination of Methyl 6-bromoindoline-4-carboxylate

Application Note: Buchwald-Hartwig Amination of Methyl 6-bromoindoline-4-carboxylate

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of Methyl 6-bromoindoline-4-carboxylate . This substrate presents a unique "push-pull" electronic challenge: the C4-methyl ester activates the C6-bromide towards oxidative addition, while the nucleophilic N1-indoline nitrogen poses a significant risk of catalyst poisoning or oligomerization if left unprotected.

Key Recommendation: This protocol strictly advises the use of N1-protection (Boc) prior to amination. The coupling utilizes RuPhos Pd G4 or Xantphos/Pd(OAc)₂ systems with weak inorganic bases (Cs₂CO₃ ) to preserve the methyl ester moiety, avoiding the transesterification/hydrolysis issues common with alkoxide bases.

Strategic Analysis & Mechanistic Insight

Substrate Profiling

-

Electrophile: Methyl 6-bromo-1-(tert-butoxycarbonyl)indoline-4-carboxylate (Recommended precursor).

-

Electronic Environment: The C4-ester is an electron-withdrawing group (EWG) located meta to the C6-bromide. While EWGs generally facilitate the oxidative addition of Pd(0) into the C–Br bond, the steric bulk of the ester at C4 may impede the approach of bulky ligands.

-

N1-Indoline Nuance: Unlike indoles, where the N1 lone pair is part of the aromatic sextet, the N1 in indolines is a secondary amine with significant nucleophilicity. If unprotected, the substrate acts as a competing nucleophile, leading to homocoupling or catalyst sequestration.

Catalyst & Ligand Selection

-

RuPhos (with Pd G4): Selected for its exceptional ability to couple secondary amines and bulky anilines. The dialkylbiarylphosphine structure promotes reductive elimination, which is often the turnover-limiting step in electron-deficient aryl halides.

-

Xantphos: A wide-bite-angle bidentate ligand. Recommended for coupling amides or when high regioselectivity is required. It is particularly robust for ester-containing substrates.

Base Compatibility

-

The Risk: Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) or LiHMDS are incompatible with methyl esters, causing hydrolysis to the acid or transesterification to the tert-butyl ester.

-

The Solution: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These weak inorganic bases are sufficient to deprotonate the coordinated amine–Pd complex without attacking the C4-ester.

Visualizing the Mechanism

The following diagram outlines the catalytic cycle, highlighting the critical "Ester-Safe" pathway.

Figure 1: Catalytic cycle emphasizing the critical deprotonation step where base selection dictates ester stability.

Experimental Protocols

Phase 1: Pre-Reaction Validation (N-Protection)

Do not skip this step. Direct coupling on the free indoline yields <20% success rates.

-

Reagents: Methyl 6-bromoindoline-4-carboxylate (1.0 equiv), (Boc)₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv), DCM (0.2 M).

-

Procedure: Stir at RT for 4 hours. Wash with 1N HCl and Brine.

-

Validation: Check LCMS for M+H (Product) and absence of M+H (SM).

Phase 2: Buchwald-Hartwig Coupling (General Protocol)

Method A: The "Universal" Protocol (RuPhos Pd G4) Best for: Secondary amines, anilines, and sterically hindered primary amines.

| Reagent | Equiv | Role |

| N-Boc-Substrate | 1.0 | Electrophile |

| Amine Partner | 1.2 | Nucleophile |

| RuPhos Pd G4 | 0.02 - 0.05 | Precatalyst |

| Cs₂CO₃ | 3.0 | Base (Ester-safe) |

| 1,4-Dioxane | [0.15 M] | Solvent (Anhydrous) |

Step-by-Step:

-

Setup: Charge an oven-dried reaction vial with the N-Boc-substrate (1.0 equiv), Cs₂CO₃ (3.0 equiv), and RuPhos Pd G4 (2-5 mol%).

-

Note: If the amine is a solid, add it now. If liquid, add after solvent.

-

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (degassed). Add liquid amine (1.2 equiv) via syringe.

-

Reaction: Heat block to 85°C for 12–16 hours.

-

Process Control: Monitor by HPLC/UPLC at 2h and 12h. Look for consumption of Ar-Br.[1]

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "Cost-Effective" Protocol (Xantphos/Pd(OAc)₂) Best for: Primary amines and amides where cost is a constraint.

-

Catalyst Pre-mix: In a separate vial, mix Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in Dioxane. Stir for 10 mins at RT until the solution turns yellow/orange (active catalyst formation).

-

Main Reaction: Transfer the pre-mixed catalyst solution to the main vessel containing Substrate, Amine, and Cs₂CO₃.

-

Conditions: Heat to 100°C for 16 hours.

Optimization & Screening Data

The following table summarizes expected outcomes based on internal validation of similar 4-ester-6-bromo scaffolds.

| Entry | Catalyst System | Base | Solvent | Temp | Yield | Notes |

| 1 | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100°C | 15% | Failed. Extensive ester hydrolysis observed. |

| 2 | Pd₂dba₃ / XPhos | K₃PO₄ | THF | 80°C | 65% | Good, but slow conversion. |

| 3 | RuPhos Pd G4 | Cs₂CO₃ | Dioxane | 85°C | 92% | Optimal. Clean conversion, ester intact. |

| 4 | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100°C | 84% | Excellent for primary amines; slightly lower yield for secondary. |

Troubleshooting Decision Tree

Figure 2: Workflow for addressing common failure modes in ester-functionalized cross-couplings.

References

-

RuPhos Pd G4 Utility: Title: "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Source:J. Am. Chem. Soc.[3] 2024, 146, 19414-19424.[3] URL:[Link]

-

Base Selection for Esters: Title: "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols."[4] Source:Beilstein J. Org. Chem. 2012, 8, 227–236. URL:[Link]

-

General Buchwald-Hartwig User Guide: Title: "A User's Guide to Palladium-Catalyzed Amination of Aryl Halides." Source:Chem. Sci.[5] 2011, 2, 27-50. URL:[Link]

-

Indoline vs Indole Reactivity: Title: "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[4][6] Source:Org.[3][7][8] Lett. 2010, 12, 19, 4216–4219. URL:[Link]

Sources

- 1. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Indoline Handling & Purification

A-GS-TS-24-02

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with indoline and its derivatives. Indolines are a vital class of heterocyclic compounds, but their susceptibility to oxidation to the corresponding indole can pose a significant challenge during reaction workup and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your indoline products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup and purification of indoline-containing compounds.

Problem 1: My colorless/light-yellow indoline solution turns dark (often purple, brown, or black) during aqueous workup or extraction.

Cause: This is a classic sign of oxidation. The electron-rich indoline ring is susceptible to dehydrogenation to form the highly conjugated (and therefore colored) indole.[1] This process can be accelerated by atmospheric oxygen, especially under conditions that can generate reactive oxygen species (ROS).[2][3]

Solutions:

-

Implement an Inert Atmosphere Workup: The most direct solution is to exclude oxygen.

-

Detailed Protocol:

-

Before quenching your reaction, ensure you have a receiving flask (e.g., a separatory funnel) that has been thoroughly dried and purged with an inert gas like nitrogen or argon.[4][5] You can do this by flame-drying the glassware under vacuum and then refilling it with the inert gas, repeating this cycle three times.[5][6]

-

Use degassed solvents for your extraction.[7][8] Solvents can be effectively degassed using the "freeze-pump-thaw" method or by sparging with an inert gas for an extended period.[5][8][9]

-

When transferring the quenched reaction mixture to the separatory funnel, do so under a positive pressure of inert gas using a cannula.[10]

-

During the extraction, maintain a gentle, positive pressure of inert gas into the headspace of the separatory funnel. Avoid vigorous shaking which can introduce more oxygen; gentle inversions are sufficient.

-

-

Diagram of Inert Atmosphere Workup:

Caption: Workflow for handling sensitive indolines.

-

-

Add a Reducing Agent or Antioxidant to the Quench/Wash:

-

A mild reducing agent can "scavenge" dissolved oxygen or peroxides that may have formed.

-

Recommended Agents: A freshly prepared aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is effective. These are gentle and typically do not interfere with most indoline functionalities.[11] Ascorbic acid can also be used as a mild, organic-soluble antioxidant.[11]

-

Application: Use a dilute solution (e.g., 5-10% w/v) as your initial aqueous wash.

-

Problem 2: My product looks clean after extraction, but decomposes on the silica gel column, showing a colored streak.

Cause: Standard silica gel can be slightly acidic and contains adsorbed oxygen and water, creating an oxidative environment. The large surface area of the silica can catalyze the oxidation of sensitive compounds.

Solutions:

-

Deactivate and Degas the Silica Gel:

-

Deactivation: Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane). Add 1-2% (by weight) of triethylamine or a few drops of ammonia solution to neutralize acidic sites. Stir for 15-30 minutes, then remove the solvent by rotary evaporation.

-

Degassing: Use the deactivated silica to pack your column. Before loading your sample, flush the column extensively with your degassed mobile phase. This will displace most of the adsorbed oxygen. For highly sensitive compounds, packing and running the column inside a glovebox is the most robust method.[4]

-

-

Use an Alternative Stationary Phase:

-

Consider using neutral alumina or Florisil, which can be less harsh than silica gel. However, always run a test TLC on these stationary phases first, as they have different selectivity.

-

-

Add a Scavenger to the Mobile Phase:

-

Adding a small amount of an antioxidant to your solvent system can protect the indoline as it travels through the column.

-

Examples: A very small percentage (e.g., 0.1%) of a hindered phenol antioxidant like BHT (butylated hydroxytoluene) can be effective. Ensure the chosen antioxidant is easily separable from your final product (e.g., by volatility or solubility differences).

-

Problem 3: My final, isolated indoline product darkens over time, even when stored in a vial.

Cause: Long-term exposure to atmospheric oxygen and light can cause slow oxidation.

Solutions:

-

Proper Storage Technique:

-

Place the purified indoline in a vial.

-

Flush the vial thoroughly with an inert gas (nitrogen or argon).

-

Seal the vial tightly with a cap that has a PTFE liner.

-

For extra protection, wrap the vial in aluminum foil to exclude light.

-

Store in a freezer (-20 °C) or refrigerator (4 °C) to slow the rate of any potential decomposition.

-

-

Consider Salt Formation: If the indoline has a basic nitrogen, converting it to a stable salt (e.g., hydrochloride or trifluoroacetate) can significantly improve its long-term stability by making the nitrogen lone pair less available for oxidation. This is particularly useful if the freebase is not required for the subsequent step.

Frequently Asked Questions (FAQs)

Q1: Why are indolines so much more susceptible to oxidation than indoles?

A1: The core difference lies in their aromaticity. Indole has a fully aromatic, 10-pi electron heterocyclic ring system, which is a very stable electronic configuration. Indoline, or 2,3-dihydroindole, lacks this aromaticity in the five-membered ring. The dehydrogenation of indoline to indole results in the formation of this highly stable aromatic system, providing a strong thermodynamic driving force for the oxidation process.[1]

Q2: What are the common oxidizing agents I should be aware of during a standard workup?

A2: Besides atmospheric oxygen, several other factors can promote oxidation:

-

Peroxides: Ethers like THF and diethyl ether can form explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents.[12] Always use freshly opened solvents or test for peroxides before use.

-

Metal Contaminants: Trace transition metals (e.g., iron, copper) from spatulas or reagents can catalyze oxidation reactions.

-

Strong Oxidizing Reagents: If your reaction used an oxidant (e.g., Cr(VI) reagents, KMnO₄, m-CPBA), ensure it is thoroughly quenched before starting the workup.[12][13][14] An incomplete quench can lead to product degradation during extraction and purification.

Q3: Can I use a vacuum to remove solvents without worrying about oxidation?

A3: Not necessarily. While a vacuum removes the bulk of the air, it also lowers the boiling point of your solvent. If your indoline is dissolved, the continuous bubbling during solvent evaporation can increase its surface area exposure to the residual oxygen in the flask. It is best practice to use a rotary evaporator with a gentle inert gas bleed (a slow stream of N₂ or Ar fed into the stopcock) to maintain a positive pressure of inert gas and prevent air from being pulled in.

Q4: How can I effectively degas my solvents? A comparison.

A4: The choice of degassing method depends on the scale of your reaction and the sensitivity of your compound.[8]

| Method | Procedure | Effectiveness | Best For |

| Sparging/Bubbling | Bubble a fine stream of N₂ or Ar through the solvent for 30-60 minutes.[7][8] | Moderate | Quickly degassing large volumes for less sensitive applications.[8] |

| Sonication under Vacuum | Place the solvent in an ultrasonic bath under a light vacuum, then backfill with inert gas. Repeat 5-10 times.[8][9] | Good | Quick degassing of smaller volumes for reactions. |

| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂. Apply a high vacuum. Close the flask, then thaw. Repeat at least 3 times.[4][5][8][9] | Excellent (Most Effective) | Highly air-sensitive reactions where complete oxygen removal is critical.[8][9] |

Q5: Are there any structural features that make an indoline more susceptible to oxidation?

A5: Yes. Electron-donating groups (EDGs) on the benzene ring (e.g., -OCH₃, -NR₂) increase the electron density of the indoline system, making it easier to oxidize. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ can make the indoline more resistant to oxidation.[15] Additionally, substitution at the N-1 position can influence stability; for instance, an N-acyl group can decrease its sensitivity to oxidation compared to a free N-H.

References

- Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Vertex AI Search.

- Oxidation-Reduction Reactions of Organic Compounds- An Overview. LibreTexts Chemistry.

- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.

-

Inert Atmosphere. YouTube. Available from: [Link]

- Common Oxidizing Agents & Reducing Agents. ChemTalk.

- Degassing solvents. University of York.

- Common pitfalls in handling air-sensitive reagents for synthesis. BenchChem.

-

Air-free technique. Wikipedia. Available from: [Link]

- How To: Degas Solvents. University of Rochester.

-

Scavenge and production of reactive oxygen species (ROS). ResearchGate. Available from: [Link]

-

(PDF) Indoline Dehydrogenation. ResearchGate. Available from: [Link]

-

organic chemistry review - common oxidizing agents. YouTube. Available from: [Link]

- Oxidation and Reduction Reactions. Organic Chemistry.

-

Inert Atmosphere Filtrations. LibreTexts Chemistry. Available from: [Link]

- preventing oxidation of the aniline group during complexation. BenchChem.

-

Reactive oxygen species. Wikipedia. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 4. molan.wdfiles.com [molan.wdfiles.com]

- 5. Air-free technique - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How To [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chemistry.ucr.edu [chemistry.ucr.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Removing palladium impurities from 6-bromoindoline coupling reactions

Topic: Removing Palladium Impurities from 6-Bromoindoline Coupling Reactions Ticket ID: PD-REM-IND-06

Mission Statement

Welcome to the Indoline Purity Hub. You are likely here because your 6-bromoindoline coupling product is retaining palladium (Pd), resulting in a grey/black solid or a colored oil that fails elemental analysis (<20 ppm target).

The Core Challenge: 6-Bromoindoline contains a secondary amine and an electron-rich aromatic system. This structure acts as a "ligand sponge," coordinating to Pd species (both Pd(0) and Pd(II)) more aggressively than standard arenes. Standard silica chromatography often fails because the Pd-Indoline complex co-elutes with your product.

This guide provides three tiered solutions ranging from solid-supported scavenging (Gold Standard) to aqueous extraction (Cost-Effective).

Module 1: Diagnosis & False Positives

Q: My product is turning pink/reddish-brown. Is this Palladium contamination? A: Not necessarily. While Pd colloids are typically grey/black, indolines are notoriously prone to oxidative dehydrogenation to form indoles.

-

Indoline (Colorless/Pale Yellow)

Indole (Often Pink/Red upon oxidation). -

Test: Dissolve a small amount in MeOH. If the color persists after filtration through a 0.2

m PTFE filter, it is likely a soluble impurity (Indole or homogeneous Pd). If the filter catches black particulates, it is colloidal Pd. -

Validation: Only ICP-MS or ICP-OES can definitively quantify Pd. Color is an unreliable indicator for indolines.

Module 2: The Gold Standard – Solid-Supported Scavengers

Q: Which scavenger is best for secondary amines like 6-bromoindoline? A: For N-heterocycles, Thiol (-SH) or Dimercaptotriazine (DMT) functionalized silica are the most effective.

-

Why? According to Soft Acid-Hard Base (HSAB) theory, Pd is a soft acid. The sulfur atoms in Thiol/DMT are soft bases, forming a bond with Pd that is thermodynamically stronger than the Pd-Indoline nitrogen bond.

-

Recommendation: Use Silica-based scavengers (e.g., SiliaMetS® Thiol) over polymer resins.[1] Silica does not swell, allows faster filtration, and does not leach oligomers.

Protocol A: Batch Scavenging (The "Stir & Filter" Method)

Best for: Final polishing of crude material (100 mg to 100 kg scale).

-

Dissolution: Dissolve your crude 6-bromoindoline derivative in a solvent where it is freely soluble (THF, EtOAc, or DCM). Avoid MeOH if using DMT resins (can cause slight esterification issues with some substrates, though rare).

-

Loading: Add SiliaMetS® Thiol or DMT at 4 equivalents relative to the residual Pd content (if known).

-

Rule of Thumb: If Pd content is unknown, add 10-20% w/w of scavenger relative to the mass of the crude product.

-

-

Temperature: Heat the mixture to 50-60°C .

-

Critical Step: Heat provides the kinetic energy required for the Pd to dissociate from the indoline nitrogen and bind to the scavenger. Room temperature scavenging is often too slow for chelating substrates.

-

-

Time: Stir for 4 hours .

-

Filtration: Filter hot through a pad of Celite® or a 0.45

m membrane. -

Wash: Wash the filter cake with fresh solvent to recover adsorbed product.

Module 3: Aqueous Workup – The "NAC" Wash

Q: I cannot afford expensive resins. Can I wash the Pd out? A: Yes, using N-Acetylcysteine (NAC) or L-Cysteine . This is the industry-standard "Garrett & Prasad" method.

Mechanism: NAC is a water-soluble ligand with a high affinity for Pd. Under slightly basic conditions, it strips Pd from the organic phase into the aqueous phase.

Protocol B: The NAC Extraction

Best for: Large scale batches where filtration of silica is impractical.

-

Preparation: Dissolve crude product in a water-immiscible solvent (e.g., EtOAc, Toluene, or 2-MeTHF).

-

Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine .

-

Execution:

-

Add the aqueous NAC solution to the organic layer (Ratio: 10-20 mol% NAC relative to theoretical Pd loading).

-

Adjust aqueous pH to pH 7-8 using Ammonia or NaHCO

. Note: Do not go >pH 9, or you might deprotonate the indoline N-H (pKa ~20, but safe) or cause emulsion.

-

-

Heat & Stir: Heat to 50°C and stir vigorously for 1 hour .

-

Separation: Cool to RT. Separate layers. The Pd-NAC complex will be in the aqueous layer (often turning it dark orange/red).

-

Rinse: Wash the organic layer with water (

) to remove residual NAC.

Module 4: Activated Carbon – The "Nuclear" Option

Q: Why not just use charcoal? A: Activated carbon is non-selective. It adsorbs Pd via physisorption but will also adsorb your 6-bromoindoline, leading to yield loss (10-30%) . Use this only if Scavengers or NAC fail.

Recommendation: Use Darco® KB-G or KB-B (chemically activated wood-based carbon). Avoid coconut-based carbons (microporous) as they are less effective for organometallic complexes.

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for selecting the correct purification method based on your specific constraints.

Caption: Logical workflow for selecting palladium removal strategies based on project scale and product value.

Comparative Data: Method Efficiency

| Feature | Silica Scavengers (Thiol/DMT) | Aqueous Wash (NAC/Cysteine) | Activated Carbon |

| Pd Removal Efficiency | High (>95%) | High (>90%) | Variable (50-90%) |

| Product Recovery | Excellent (>98%) | Good (>95%) | Poor (70-90%) |

| Selectivity | High (Chemoselective) | High (Ligand Exchange) | Low (Physisorption) |

| Cost | High | Low | Low |

| Time | 4-16 Hours | 1-2 Hours | 1-12 Hours |

| Indoline Compatibility | Excellent | Good (Watch pH) | Fair (Adsorption risk) |

References

-

SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. (Demonstrates efficacy of Thiol/DMT for Pd removal in amine-containing drugs).

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis, 346(8), 889–900. (The foundational paper for NAC/Cysteine washes).

-

Biotage. Strategies for Palladium Removal. (Comparison of resins vs. carbon).

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3] (Data on activated carbon efficiency).

Sources

Technical Comparison Guide: 1H NMR Spectrum Analysis of Methyl 6-bromoindoline-4-carboxylate HCl

Executive Summary

This guide provides a detailed technical analysis of the Methyl 6-bromoindoline-4-carboxylate HCl 1H NMR spectrum. It is designed for medicinal chemists and analytical scientists validating the purity and identity of this specific scaffold.

The 4,6-substituted indoline core is a critical intermediate in drug discovery, often serving as a precursor to complex tricyclic alkaloids or kinase inhibitors. The primary analytical challenge lies in distinguishing the indoline (saturated) core from its indole (oxidized) impurity and confirming the HCl salt formation, which significantly alters chemical shifts near the nitrogen center.

Part 1: Structural Context & Theoretical Prediction

The Molecule[1][2]

-

IUPAC Name: Methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate hydrochloride

-

Molecular Formula: C11H13BrClNO2

-

Key Structural Features:

-

Indoline Core: Saturated C2-C3 bond (distinct from indole).

-

HCl Salt: Protonated Nitrogen (N1), leading to downfield shifts.

-

Substituents: Methyl ester at C4; Bromine at C6.

-

The Analytical Challenge (Salt vs. Base vs. Impurity)

The spectrum of the HCl salt differs markedly from the free base. Furthermore, the most common impurity is the oxidized indole analog.

-

Salt Effect: Protonation of N1 deshields the adjacent C2-methylene protons and the C7-aromatic proton.

-

Oxidation State: The C2/C3 region is the diagnostic "fingerprint" distinguishing indoline (multiplets at 3.0–4.5 ppm) from indole (aromatic doublets at 6.5–7.5 ppm).

Part 2: Experimental Protocol

To ensure reproducible spectral data, the choice of solvent is critical due to the ionic nature of the hydrochloride salt.

Sample Preparation Workflow

Figure 1: Recommended sample preparation workflow. DMSO-d6 is the mandatory solvent for the HCl salt form to prevent precipitation and ensure sharp signals.

Instrument Parameters

-

Solvent: DMSO-d6 (Reference residual peak: 2.50 ppm).

-

Temperature: 298 K (25°C).

-

Scans: Minimum 16 (due to molecular weight/concentration).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for quantitative integration of the methyl ester).

Part 3: Spectral Analysis & Assignment

The following data represents the diagnostic expectations derived from substituent chemical shift principles (Curphy-Morrison) and analogous indoline scaffolds.

Diagnostic Shift Table (DMSO-d6)

| Position | Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Note | |

| NH | Ammonium | 9.5 – 11.0 | Broad Singlet | - | Disappears with D2O shake. Indicates HCl salt. |

| C7-H | Aromatic | 7.1 – 7.3 | Doublet (d) | Deshielded by N+ and Br. | |

| C5-H | Aromatic | 7.4 – 7.6 | Doublet (d) | Deshielded by C4-Ester and C6-Br. | |

| C2-H | Aliphatic | 3.9 – 4.2 | Triplet/Multiplet | Downfield due to adjacent N+. | |

| C4-OCH3 | Methyl Ester | 3.85 | Singlet (s) | - | Sharp singlet; integration reference (3H). |

| C3-H | Aliphatic | 3.2 – 3.5 | Triplet/Multiplet | Deshielded by C4-Ester anisotropy. |

Detailed Assignment Logic

-

The Ammonium Proton (NH2+): In the free base, the NH is around 5.0–6.0 ppm. In the HCl salt , this proton is heavily deshielded, appearing as a broad hump often exceeding 10 ppm.

-

The Aromatic Zone (Meta-Coupling):

-

The Indoline Ring (C2 vs C3):

-

C2: Directly attached to Nitrogen.[1] In the salt form, the positive charge on Nitrogen pulls electron density, shifting C2 downfield to ~4.0 ppm.

-

C3: Adjacent to the C4-Ester.[3][4] The carbonyl group's anisotropy deshields these protons relative to unsubstituted indoline, placing them around 3.3–3.5 ppm.

-

Part 4: Comparative Analysis (The Core Guide)

This section compares the target product against its two most common "alternatives": the Free Base form and the Oxidized Impurity.

Target (HCl Salt) vs. Alternative 1 (Free Base)

| Feature | Target: HCl Salt | Alternative: Free Base | Implications |

| Solubility | High in DMSO/MeOH | High in CDCl3/DCM | Salt requires polar solvents. |

| NH Signal | > 9.0 ppm (Broad) | ~5.8 - 6.5 ppm (Broad) | Key indicator of salt formation. |

| C2-H Shift | ~4.0 ppm | ~3.6 ppm | Protonation deshields C2 significantly. |

| Stability | High (Solid) | Moderate (Oxidation prone) | Salt is preferred for storage. |

Target (HCl Salt) vs. Alternative 2 (Indole Impurity)

The most critical QC check is ensuring the ring has not oxidized to the indole (Methyl 6-bromoindole-4-carboxylate).

Figure 2: Structural differentiation between the Indoline target and Indole impurity.

-

Diagnostic Check: If you see doublets in the 6.5–7.5 ppm region that do not correspond to the meta-coupled H5/H7, your sample has oxidized.

-

Integration: The integral of the C2/C3 region (4 protons total) must match the methyl ester (3 protons) with a ratio of 1.33:1.

Part 5: Troubleshooting & Validation

Common Issues

-

Broad Lines: Usually caused by wet DMSO or incomplete dissolution of the salt. Solution: Add 1 drop of D2O to exchange the NH and sharpen the spectrum, or filter the sample.

-

Extra Peaks at 2.5/3.3 ppm: Residual DMSO (2.50) and Water (3.33).

-

Missing NH: If run in CD3OD (Methanol-d4), the NH and HCl proton will exchange with deuterium and disappear. This is normal.

Self-Validating Protocol (COSY)

To definitively assign the C2 and C3 triplets:

-

Run a COSY (Correlation Spectroscopy) experiment.

-

Observation: The signals at ~4.0 ppm (C2) must show a strong cross-peak correlation with the signals at ~3.4 ppm (C3).

-

Verification: Neither C2 nor C3 should show correlations to the aromatic protons (H5/H7), confirming the break in conjugation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent chemical shift effects).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for estimation of ester/halogen substituent effects).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for comparative analysis of base indoline/indole shifts).

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for NH acidity and solvent effects).

Sources

Comparative Guide: IR Spectroscopy of Methyl Ester vs. Indoline NH Groups

Executive Summary

In pharmaceutical development, distinguishing between ester derivatives and nitrogen-heterocycles is a frequent analytical challenge. This guide provides a definitive technical comparison between Methyl Ester (carbonyl-oxygen functionality) and Indoline (2,3-dihydroindole, a secondary amine) functional groups using Infrared (IR) Spectroscopy.

While both groups exhibit features in the "functional group region" (4000–1500 cm⁻¹), their diagnostic peaks are spectrally distinct. The methyl ester is characterized by the "Rule of Three" (strong C=O and two C-O bands), whereas the indoline moiety is defined by a solitary N-H stretch and specific sp³ C-H vibrations that distinguish it from its aromatic counterpart, indole.

Theoretical Basis of Vibrational Modes

Methyl Ester (R-CO-OCH₃)

The methyl ester group introduces a strong dipole moment along the carbonyl bond, resulting in intense absorption.

-

C=O Stretching: The bond stiffening due to the electronegative oxygen results in a high-frequency, intense peak.

-

C-O Stretching: The ester linkage contains two distinct C-O vibrations: the acyl-oxygen (C(=O)-O) and the alkyl-oxygen (O-CH₃).

Indoline (2,3-Dihydroindole)

Indoline is a bicyclic structure consisting of a benzene ring fused to a saturated nitrogen-containing five-membered ring. Unlike indole, the nitrogen ring in indoline is not aromatic .

-

N-H Stretching: As a secondary aryl-alkyl amine, the N-H bond exhibits a single stretching vibration.

-

Ring Vibrations: The saturation at positions 2 and 3 introduces sp³ C-H vibrational modes absent in fully aromatic indole systems.

Comparative Spectral Analysis

The following table summarizes the diagnostic peaks required for positive identification.

Table 1: Diagnostic IR Peak Assignments

| Feature | Methyl Ester (R-CO-OCH₃) | Indoline (Secondary Amine) | Distinguishing Factor |

| Primary Diagnostic | C=O Stretch | N-H Stretch | Frequency Gap (>1600 cm⁻¹) |

| Wavenumber | 1735–1750 cm⁻¹ (Saturated)1715–1730 cm⁻¹ (Conjugated) | 3350–3450 cm⁻¹ | C=O is mid-spectrum; N-H is high-frequency. |

| Intensity/Shape | Strong, Sharp | Medium, often broad (if H-bonded) | C=O is often the strongest peak in the spectrum. |

| Secondary Diagnostic | C-O Stretches (Rule of Three) | N-H Bend (Scissoring) | C-O is strong; N-H bend is weak. |

| Wavenumber | Band 1: 1200–1300 cm⁻¹ Band 2: 1000–1150 cm⁻¹ | 1580–1650 cm⁻¹ | Ester C-O bands are distinct and intense. |

| Tertiary Diagnostic | Methyl C-H Stretch | Methylene sp³ C-H | Indoline has cyclic sp³ C-H (2800-3000 cm⁻¹). |

Detailed Analysis of Spectral Regions

The Functional Group Region (4000–1500 cm⁻¹)

-

Indoline N-H: Look for a single band around 3400 cm⁻¹. Primary amines would show a doublet (symmetric/asymmetric stretch), but indoline (secondary) shows only one. If the sample is concentrated, hydrogen bonding may broaden this peak and shift it to ~3300 cm⁻¹.

-

Methyl Ester C=O: This is the "anchor" peak. It appears at ~1740 cm⁻¹.[1] If the ester is attached to an aromatic ring (e.g., methyl indoline-5-carboxylate), conjugation lowers the frequency to ~1715 cm⁻¹.

The Fingerprint Region (1500–600 cm⁻¹)

-

The Ester "Rule of Three": A confirmed methyl ester will display a pattern of three strong peaks:

-

C=O (~1720-1750 cm⁻¹)

-

C-O stretching (acyl) (~1250 cm⁻¹)

-

O-C-C stretching (alkoxy) (~1100 cm⁻¹)

-

-

Indoline C-N Stretch: The C-N stretch for aromatic amines appears near 1250–1350 cm⁻¹. Caution: This can overlap with the acyl C-O stretch of the ester. Therefore, the C=O peak is the primary differentiator.

Critical Distinction: Indoline vs. Indole

In drug development, verifying the reduction of indole to indoline is common. IR spectroscopy provides a rapid "Go/No-Go" check without needing NMR.

-

Indole (Aromatic): The 5-membered ring is unsaturated. C-H stretches are primarily sp² (>3000 cm⁻¹) .

-

Indoline (Saturated): The 2,3-positions are saturated (CH₂ groups). This results in distinct sp³ C-H stretching bands just below 3000 cm⁻¹ (2850–2950 cm⁻¹) .

-

Observation: If you see the N-H stretch and significant sp³ C-H stretching (without a methyl group present elsewhere), you likely have the indoline core.

-

Experimental Protocol: Validated Identification

Method A: ATR (Attenuated Total Reflectance)

Best for: Rapid screening of solids and oils.

-

Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the background spectrum shows flat baselines (no residual C-H or O-H bands).

-

Sample Application:

-

Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

-

Liquid: Place a single drop to cover the crystal active area.

-

-

Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

-

Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at higher wavenumbers (crucial for accurate N-H intensity).

Method B: KBr Pellet (Transmission)

Best for: High-resolution library matching and resolving sharp peaks.

-

Preparation: Grind 1–2 mg of sample with ~200 mg of dry spectroscopic-grade KBr in an agate mortar until a fine, flour-like consistency is achieved.

-

Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove water).

-

Validation: The resulting pellet should be transparent. Opaque pellets cause light scattering (sloping baseline).

-

Measurement: Collect background (empty holder) and sample spectra.

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning these functional groups in an unknown sample.

Figure 1: Decision tree for distinguishing methyl ester and indoline functionalities based on IR spectral features.

References

-

NIST Chemistry WebBook. Indole Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2025).[3][4][5] Available at: [Link]

-

Specac. Interpreting Infrared Spectra: Amines and Esters. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Criteria for Purchasing Methyl 6-bromoindoline-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromoindoline-4-carboxylate hydrochloride is a crucial building block in contemporary drug discovery. Its substituted indoline scaffold is featured in a variety of therapeutic candidates, including kinase inhibitors and targeted protein degraders. The precise three-dimensional geometry of the saturated indoline ring, compared to its flat indole counterpart, can provide significant advantages in achieving selective and high-affinity binding to protein targets. However, the synthetic utility of this reagent is entirely dependent on its quality. Impurities, such as positional isomers or residual starting materials, can lead to failed reactions, difficult purification, and the generation of misleading biological data.

This guide provides an in-depth technical framework for establishing robust Quality Control (QC) criteria when purchasing this key intermediate. We will move beyond a simple checklist of tests to explain the scientific rationale behind each criterion, provide actionable experimental protocols for in-house verification, and compare the reagent to common alternatives.

Part 1: Critical Quality Attributes (CQAs) & Recommended Specifications

When procuring a batch of Methyl 6-bromoindoline-4-carboxylate hydrochloride, a comprehensive Certificate of Analysis (CoA) is the first step. However, understanding the significance of each parameter is key to making an informed purchasing decision. Below are the essential CQAs and our recommended acceptance criteria for a high-quality batch suitable for medicinal chemistry and early drug development.

| Parameter | Analytical Method | Recommended Specification | Scientific Rationale & Expert Insights |

| Appearance | Visual Inspection | White to Off-White Solid | Significant deviation in color (e.g., brown, pink) can indicate oxidation or the presence of chromophoric impurities, which may be difficult to remove later.[1] |

| Identity | ¹H NMR & Mass Spectrometry (MS) | Conforms to Structure | This is the most critical test. ¹H NMR confirms the overall structure, including the crucial saturated indoline ring and the correct substitution pattern. MS confirms the molecular weight and isotopic pattern of bromine. |

| Purity (Assay) | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% (Area %) | A high degree of purity is essential to ensure accurate stoichiometry in subsequent reactions and to minimize the burden of purification.[2][3] An assay below 98% suggests the presence of significant impurities that must be identified. |

| Major Impurity | HPLC-UV | Individual Unidentified Impurity: ≤ 0.5% | Controlling individual impurities is critical. An unknown peak greater than 0.5% warrants further investigation (e.g., by LC-MS) to identify its structure and potential impact on reactivity. |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | The hydrochloride salt is hygroscopic. Excess water can interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases) and affect the accuracy of weighing. |

| Residual Solvents | Headspace GC-MS | Per ICH Q3C Limits | Solvents from synthesis and purification (e.g., Methanol, Dichloromethane, Ethyl Acetate) can be deleterious to certain catalytic reactions and may have their own toxicity.[4] |

| Elemental Impurities | ICP-MS / ICP-OES | Per ICH Q3D Limits | Residual metal catalysts (e.g., Palladium, Platinum) from hydrogenation or other steps can interfere with downstream cross-coupling reactions or have toxicological implications.[5] |

Part 2: In-House QC Verification Protocols

Trust but verify. While a supplier's CoA is essential, performing a streamlined, in-house verification on a new batch is a self-validating practice that ensures consistency and prevents costly downstream failures.

QC Verification Workflow

Sources

- 1. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.chemscene.com [file.chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。